molecular formula C18H19FN2O4S B5221380 N-benzyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide

N-benzyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide

カタログ番号 B5221380
分子量: 378.4 g/mol
InChIキー: QQNUNKVMPNAQIP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-benzyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide, also known as BMS-986165, is a small molecule inhibitor that targets the TYK2 (tyrosine kinase 2) enzyme. TYK2 is a member of the JAK (Janus kinase) family of enzymes, which play a crucial role in cytokine signaling pathways. BMS-986165 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of autoimmune diseases.

作用機序

N-benzyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide selectively inhibits the TYK2 enzyme, which is involved in the signaling pathways of several cytokines, including IL-12, IL-23, and type I interferons. By inhibiting TYK2, N-benzyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide reduces the production of pro-inflammatory cytokines, which play a key role in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects
N-benzyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide has been shown to have a favorable pharmacokinetic profile in preclinical studies, with good oral bioavailability and a long half-life. In addition, N-benzyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide has demonstrated a high degree of selectivity for TYK2, with minimal off-target effects on other JAK family members. These properties make N-benzyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide an attractive candidate for the treatment of autoimmune diseases.

実験室実験の利点と制限

N-benzyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide has several advantages for use in laboratory experiments. It is a highly selective inhibitor of TYK2, which allows for the specific targeting of this enzyme in cellular and animal models. In addition, N-benzyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide has a favorable pharmacokinetic profile, which allows for convenient dosing regimens in preclinical studies. However, one limitation of N-benzyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide is its relatively high cost compared to other small molecule inhibitors.

将来の方向性

There are several potential future directions for the development of N-benzyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide. One area of interest is the use of N-benzyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide in combination with other small molecule inhibitors, such as JAK inhibitors or biologics, for the treatment of autoimmune diseases. Another potential application is the use of N-benzyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide in the treatment of viral infections, as TYK2 is involved in the signaling pathways of several antiviral cytokines. Finally, further studies are needed to evaluate the long-term safety and efficacy of N-benzyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide in patients with autoimmune diseases.

合成法

The synthesis of N-benzyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide involves a series of chemical reactions starting from commercially available starting materials. The key steps include the formation of a sulfonamide intermediate, followed by a Suzuki coupling reaction to introduce the fluorine atom and the morpholine ring. The final step involves the benzyl protection of the amine group to yield the target molecule.

科学的研究の応用

N-benzyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide has been extensively studied in preclinical models of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In these studies, N-benzyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide has been shown to selectively inhibit TYK2, leading to a reduction in pro-inflammatory cytokine production and improved disease outcomes. Clinical trials are currently underway to evaluate the safety and efficacy of N-benzyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide in patients with these diseases.

特性

IUPAC Name

N-benzyl-4-fluoro-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4S/c19-16-7-6-15(18(22)20-13-14-4-2-1-3-5-14)12-17(16)26(23,24)21-8-10-25-11-9-21/h1-7,12H,8-11,13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQNUNKVMPNAQIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。